

Spectroscopic Characterization of 5-Cyclobutyl-1,3-oxazol-2-amine: A Technical Guide

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Compound of Interest		
Compound Name:	5-Cyclobutyl-1,3-oxazol-2-amine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **5-Cyclobutyl-1,3-oxazol-2-amine**. Due to the limited availability of experimental data in public databases and literature, this guide combines predicted spectroscopic data with established methodologies for the characterization of related 2-aminooxazole compounds. This document aims to serve as a valuable resource for researchers involved in the synthesis, analysis, and application of this and similar chemical entities.

Chemical Structure and Properties

5-Cyclobutyl-1,3-oxazol-2-amine is a heterocyclic compound featuring a cyclobutane ring attached to the 5-position of a 1,3-oxazol-2-amine core. The presence of the 2-amino group and the oxazole ring imparts specific chemical properties that are of interest in medicinal chemistry and drug discovery.

Molecular Formula: C7H10N2O Molecular Weight: 138.17 g/mol CAS Number: 899421-56-8

Figure 1: Chemical structure of **5-Cyclobutyl-1,3-oxazol-2-amine**.

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for **5- Cyclobutyl-1,3-oxazol-2-amine**.

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Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **5-Cyclobutyl-1,3-oxazol-2-amine** is not readily available. The following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and should be used as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.5 - 7.0	S	1H	Oxazole H-4
~4.5 - 5.0	br s	2H	-NH2
~3.0 - 3.5	р	1H	Cyclobutane CH
~1.8 - 2.4	m	6H	Cyclobutane CH2

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~160 - 165	C2 (C-NH ₂)
~145 - 150	C5
~115 - 120	C4
~30 - 35	Cyclobutane CH
~15 - 20	Cyclobutane CH2

Mass Spectrometry (MS)

The mass spectrum of **5-Cyclobutyl-1,3-oxazol-2-amine** is expected to show a prominent molecular ion peak. The fragmentation pattern will likely be influenced by the 2-amino group, which can direct cleavage of the oxazole ring.

Table 3: Expected Mass Spectrometry Data



m/z	Interpretation
138	[M] ⁺ (Molecular Ion)
110	[M - C ₂ H ₄] ⁺ (Loss of ethylene from cyclobutane)
96	[M - C₃H ₆] ⁺ (Loss of propene from cyclobutane)
83	Fragmentation of the oxazole ring
55	Cyclobutyl cation

Infrared (IR) Spectroscopy

The IR spectrum of **5-Cyclobutyl-1,3-oxazol-2-amine** will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Typical Infrared Absorption Frequencies

Frequency (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Sharp (doublet)	N-H stretch (primary amine)
2850 - 3000	Medium	C-H stretch (aliphatic)
1640 - 1680	Strong	C=N stretch (oxazole ring)
1580 - 1620	Medium	N-H bend (primary amine)
1050 - 1150	Strong	C-O-C stretch (oxazole ring)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **5-Cyclobutyl-1,3-oxazol-2-amine**.

NMR Spectroscopy

Sample Preparation:

Weigh 5-10 mg of the purified compound.



- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)
 in a clean vial.
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry

Sample Preparation:

- Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
- Dilute the stock solution to a final concentration of 1-10 μg/mL.

Data Acquisition:

- Method: Electrospray ionization (ESI) is a suitable method for this compound.
- Analysis: Perform the analysis in positive ion mode to observe the [M+H]⁺ ion. Acquire data
 over a mass range that includes the expected molecular weight.

Infrared (IR) Spectroscopy

Sample Preparation and Data Acquisition (ATR-FTIR):

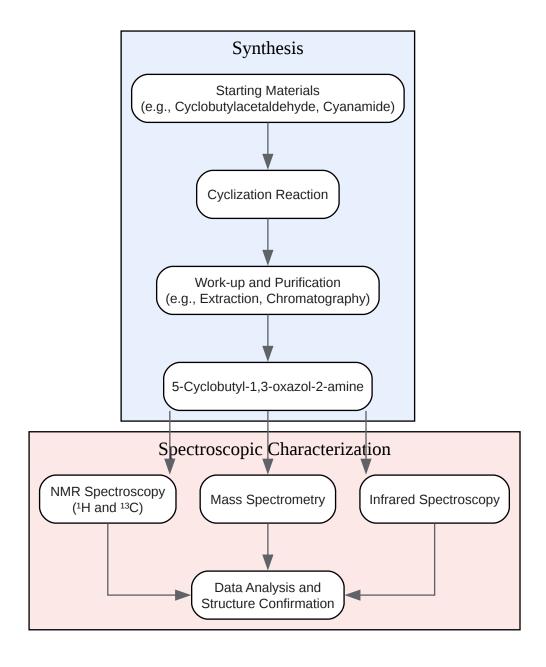
- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.



• Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Synthetic and Analytical Workflow

The synthesis and characterization of **5-Cyclobutyl-1,3-oxazol-2-amine** would typically follow a logical progression of steps.

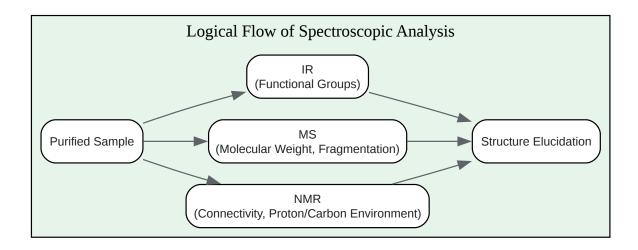


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Figure 2: Proposed synthesis and spectroscopic characterization workflow.



A plausible synthetic route involves the cyclization of a suitable precursor, such as a derivative of cyclobutylacetaldehyde, with cyanamide. The crude product would then be purified and subjected to a battery of spectroscopic techniques to confirm its identity and purity.



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Figure 3: Logical relationship of spectroscopic techniques for structure elucidation.

Each spectroscopic technique provides complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry confirms the molecular weight and provides clues about the molecule's stability and fragmentation pathways. Infrared spectroscopy identifies the key functional groups present in the molecule. Together, these methods provide a comprehensive characterization of the chemical structure.

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